(2-Cyclohexylbenzyl)amine
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Overview
Description
(2-Cyclohexylbenzyl)amine is an organic compound characterized by the presence of a cyclohexyl group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Cyclohexylbenzyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a benzyl halide with cyclohexylamine. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. Another method involves the reductive amination of 2-cyclohexylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes utilize high-pressure reactors and continuous flow systems to achieve high yields and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the reduction step .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylbenzyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2-Cyclohexylbenzyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexylbenzyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. In receptor binding studies, this compound acts as a ligand, binding to receptor sites and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylamine: Lacks the benzyl group, resulting in different reactivity and applications.
(2-Phenylbenzyl)amine: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different chemical properties.
Uniqueness
(2-Cyclohexylbenzyl)amine is unique due to the presence of both cyclohexyl and benzyl groups, which confer distinct steric and electronic properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2-cyclohexylphenyl)methanamine |
InChI |
InChI=1S/C13H19N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,14H2 |
InChI Key |
GQMIKPYRZBTDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2CN |
Origin of Product |
United States |
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